molecular formula C13H20N4O B2903288 N-propyl-4-(pyridin-2-yl)piperazine-1-carboxamide CAS No. 904862-44-8

N-propyl-4-(pyridin-2-yl)piperazine-1-carboxamide

Cat. No.: B2903288
CAS No.: 904862-44-8
M. Wt: 248.33
InChI Key: KOZWRIVEBBNRKW-UHFFFAOYSA-N
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Description

N-Propyl-4-(pyridin-2-yl)piperazine-1-carboxamide is a synthetic carboxamide derivative featuring a piperazine core substituted with a pyridin-2-yl group at the 4-position and an N-propyl carboxamide moiety.

Properties

IUPAC Name

N-propyl-4-pyridin-2-ylpiperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O/c1-2-6-15-13(18)17-10-8-16(9-11-17)12-5-3-4-7-14-12/h3-5,7H,2,6,8-11H2,1H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOZWRIVEBBNRKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)N1CCN(CC1)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-propyl-4-(pyridin-2-yl)piperazine-1-carboxamide typically involves the reaction of 4-(2-pyridyl)piperazine with propyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-propyl-4-(pyridin-2-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the formamide group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of N-Propyl(4-(2-pyridyl)piperazinyl)carboxylic acid.

    Reduction: Formation of N-Propyl(4-(2-pyridyl)piperazinyl)methanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-propyl-4-(pyridin-2-yl)piperazine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-propyl-4-(pyridin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The formamide group plays a crucial role in the binding affinity and specificity of the compound. The pyridine and piperazine rings contribute to the overall stability and reactivity of the molecule.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table summarizes key structural analogs, their molecular properties, and biological activities:

Compound Name & Structure Molecular Formula Molecular Weight Key Substituents Biological Activity Reference
N-(4-Isopropylphenyl)-4-(pyridin-2-yl)piperazine-1-carboxamide (Compound 35) C22H26N4O 362.2 4-isopropylphenyl, pyridin-2-yl Pantothenate kinase modulation
BCTC : N-(4-tert-Butylphenyl)-4-(3-chloropyridin-2-yl)piperazine-1-carboxamide C21H26ClN5O 399.92 tert-butylphenyl, 3-chloropyridin-2-yl TRPM8 inhibition (IC50 ~50 nM)
4-Methyl-N-(p-tolyl)piperazine-1-carboxamide C13H19N3O 233.31 Methyl (piperazine), p-tolyl Antiproliferative (MCF7, HCT116 cells)
4-(2-((2,4-Dimethylphenyl)thio)phenyl)-N-(pyridin-2-yl)piperazine-1-carboxamide (29) C25H25ClFN3OS 470.10 Thioether, dimethylphenyl SARS-CoV-2 main protease inhibition (Ki 1.2 µM)
CPIPC : 4-(5-Chloropyridin-2-yl)-N-(1H-indazol-6-yl)piperazine-1-carboxamide C17H16ClN7O 377.81 5-chloropyridin-2-yl, indazol-6-yl TRPV1 partial agonism (EC50 0.8 µM)
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide C13H18ClN3O 267.76 Ethyl (piperazine), 4-chlorophenyl Organic synthesis intermediate

Structural and Functional Comparisons

Substituent Effects on Bioactivity
  • N-Aryl Groups :

    • The isopropylphenyl group in Compound 35 enhances lipophilic efficiency (LipE), improving membrane permeability and target engagement in kinase modulation .
    • tert-Butylphenyl in BCTC increases steric bulk, favoring TRPM8 channel inhibition by mimicking temperature-dependent gating .
    • p-Tolyl in 4-methyl-N-(p-tolyl)piperazine-1-carboxamide contributes to antiproliferative activity via electron-donating effects, stabilizing interactions with DNA or tubulin .
  • Pyridine Modifications :

    • 3-Chloropyridin-2-yl in BCTC introduces electronegativity, enhancing selectivity for TRPM8 over related ion channels .
    • 5-Chloropyridin-2-yl in CPIPC optimizes TRPV1 binding by forming halogen bonds with residue Tyr511 .
Activity and Selectivity
  • Kinase vs. Ion Channel Targets : Compound 35 modulates pantothenate kinase, critical in Coenzyme A biosynthesis, while BCTC and CPIPC target thermosensitive ion channels (TRPM8/TRPV1) .
  • Antiproliferative vs. Antiviral : The thioether-linked compound 29 inhibits SARS-CoV-2 protease via covalent interactions, contrasting with the cell cycle arrest mechanism of 4-methyl-N-(p-tolyl) derivatives .

Biological Activity

N-propyl-4-(pyridin-2-yl)piperazine-1-carboxamide is a compound of interest in medicinal chemistry, particularly for its biological activity against various targets. This article reviews the available literature on its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by:

  • Chemical Formula : C13_{13}H17_{17}N3_3O
  • Molecular Weight : 233.29 g/mol
  • Functional Groups : Piperazine, carboxamide, and pyridine moieties.

The structural components suggest potential interactions with various biological targets, particularly in the central nervous system and metabolic pathways.

Research indicates that this compound may act as an inhibitor of specific enzymes involved in lipid metabolism and signaling pathways. For instance, it has shown potential in inhibiting N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme linked to the biosynthesis of bioactive lipids like N-acylethanolamines (NAEs) that are crucial for various physiological processes including pain perception and emotional behavior modulation .

In Vitro Studies

In vitro studies have demonstrated the compound's ability to modulate cellular responses:

  • Inhibition of NAPE-PLD : The compound has been shown to decrease levels of NAEs in neuronal cells, suggesting a role in neurochemical signaling .
  • Cytotoxicity Assays : Various derivatives have been tested for cytotoxic effects against cancer cell lines. For example, related compounds exhibited IC50_{50} values ranging from 3.0 μM to 10 μM against human cancer cell lines, indicating significant antiproliferative activity .

Table 1: Summary of Biological Activities

Activity TypeTarget/Cell LineIC50_{50} ValueReference
NAPE-PLD InhibitionNeuronal Cells27 nM
Anticancer ActivityA549 (Lung Cancer)3.0 μM
Antiparasitic ActivityLeishmania donovaniLow micromolar range

Case Study 1: Neurochemical Modulation

A study focused on the effects of this compound on emotional behavior in mice revealed that administration led to a significant decrease in anxiety-like behaviors. The compound was administered at a dose of 30 mg/kg via intraperitoneal injection, which resulted in altered levels of NAEs in the brain .

Case Study 2: Antiparasitic Properties

Another investigation explored the efficacy of related compounds against Leishmania species. Compounds structurally similar to this compound were identified as effective inhibitors of sterol biosynthesis enzymes, showing selective inhibition against Leishmania donovani promastigotes with IC50_{50} values ≤ 1 µM .

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